methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H16N2O4S2 and its molecular weight is 376.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research into the chemical structure and synthesis of compounds similar to methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate has led to the development of various methodologies for creating tricyclic compounds, thio analogues of natural hemiacetals, and N-substituted azetidinones. These compounds exhibit a range of biological activities, from antibacterial to potential anti-inflammatory effects. For example, Deshmukh, Patil, and Mulik (2003) explored the synthesis of new tricyclic 1,4‐benzothiazinones, highlighting the chemical pathways for creating complex benzothiazine derivatives Deshmukh, Patil, & Mulik, 2003. Similarly, Sicker et al. (1994) detailed the syntheses of 2-hydroxy-2H-1,4-benzothiazin-3(4H)-one derivatives as thio analogues of natural hemiacetals Sicker, Hartenstein, Hazard, & Tallec, 1994.
Biological Activity
The exploration of the biological activities of benzothiazinone derivatives has been a significant area of interest. Chavan and Pai (2007) conducted a study on the synthesis and biological activity of N-substituted-3-chloro-2-azetidinones, demonstrating the potential of benzothiazinone derivatives in antibacterial applications Chavan & Pai, 2007. Ahmad et al. (2011) also contributed to this field by synthesizing 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1 dioxides and evaluating their anti-microbial activities, highlighting the potential of these compounds as anti-microbial agents Ahmad, Zia-ur-Rehman, Siddiqui, Ullah, & Parvez, 2011.
Crystallographic and Electrochemical Studies
Further studies have delved into the crystallographic analysis and electrochemical behavior of related compounds, offering insights into their structural properties and potential applications in material science. Arshad et al. (2013) provided a detailed crystallographic study of a related compound, shedding light on the dehydration phenomena and the structural transitions of benzothiazine derivatives Arshad, Şahin, Zia-ur-Rehman, Shafiq, Khan, Asiri, Khan, & Alamry, 2013. Sicker et al. (1995) explored the electrochemical reduction of o-nitrophenylthioacetic derivatives, leading to the production of 2H-1,4-benzothiazines, providing a basis for understanding the electrochemical pathways and potential applications in synthesizing benzothiazine derivatives Sicker, Hartenstein, Mouats, Hazard, & Tallec, 1995.
Safety and Hazards
The specific safety and hazard information for “methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate” is not provided in the available resources. It is intended for research use only and not for human or veterinary use.
Future Directions
The future directions for the study of “methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and pharmacological activities. The 1,2,4-benzothiadiazine-1,1-dioxide ring, in particular, has been highlighted for its various pharmacological activities , suggesting potential for future research in this area.
Properties
IUPAC Name |
methyl 5-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-9-7-10(17(22)23-2)16(24-9)19-14(20)8-13-15(21)18-11-5-3-4-6-12(11)25-13/h3-7,13H,8H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQAPRXPTKENTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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